molecular formula C17H14ClNO B10919628 4-Chloro-3,5-bis(3-methylphenyl)-1,2-oxazole

4-Chloro-3,5-bis(3-methylphenyl)-1,2-oxazole

Cat. No.: B10919628
M. Wt: 283.7 g/mol
InChI Key: BLMCBOBQSULMAA-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(3-methylphenyl)isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-bis(3-methylphenyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Chloro-3,5-bis(3-methylphenyl)isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3-methylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenylisoxazole: Similar structure but lacks the chloro and methyl groups.

    4-Chloro-3,5-diphenylisoxazole: Similar structure but lacks the methyl groups.

    3,5-Bis(3-methylphenyl)isoxazole: Similar structure but lacks the chloro group.

Uniqueness

4-Chloro-3,5-bis(3-methylphenyl)isoxazole is unique due to the presence of both chloro and methyl groups, which may enhance its biological activity and selectivity compared to similar compounds. These structural features can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

4-chloro-3,5-bis(3-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C17H14ClNO/c1-11-5-3-7-13(9-11)16-15(18)17(20-19-16)14-8-4-6-12(2)10-14/h3-10H,1-2H3

InChI Key

BLMCBOBQSULMAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NO2)C3=CC=CC(=C3)C)Cl

Origin of Product

United States

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